2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a quinazoline ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Mechanism of Action
Mode of Action
It is known that the compound is synthesized through a series of reactions involving carboxylic acids and pocl3 . The exact interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Some studies suggest potential applications in the inhibition of platelet aggregation .
Biochemical Analysis
Biochemical Properties
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and apoptosis . Additionally, this compound has been shown to bind to DNA, thereby affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are profound. It has been demonstrated to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . The compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by binding to specific DNA sequences, leading to changes in the transcriptional activity of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting normal cellular functions . The compound also interacts with transcription factors, altering their ability to regulate gene expression. Additionally, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium chlorate.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium chlorate in acetic acid is commonly used.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium chlorate can lead to the formation of different oxidized derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antimicrobial and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Aryl-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-ones: These compounds share a similar core structure but differ in the aryl substituents.
5H-Benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones: These compounds have a similar fused ring system but with different functional groups.
Uniqueness
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-sulfanylidene-3H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c13-7-5-3-1-2-4-6(5)10-8-12(7)11-9(14)15-8/h1-4H,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKSFEOTDHSSGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=S)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.